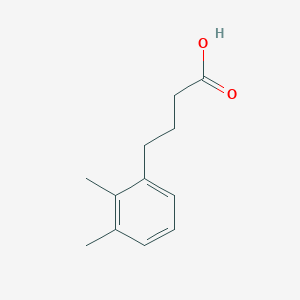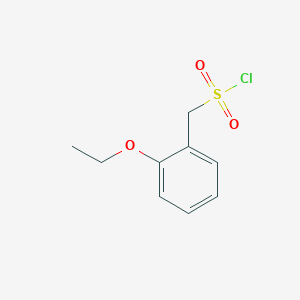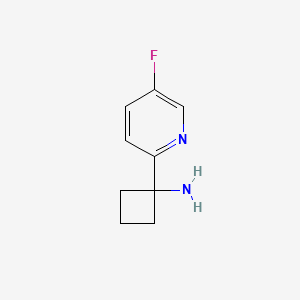
1-(5-Fluoropyridin-2-YL)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyridin-2-YL)cyclobutan-1-amine is a chemical compound with the molecular formula C9H11FN2 It is a fluorinated amine that features a cyclobutane ring attached to a pyridine ring substituted with a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-2-YL)cyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Fluorination: The fluorine atom is introduced at the 5-position of the pyridine ring using electrophilic fluorination reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-2-YL)cyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Fluoropyridin-2-YL)cyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-YL)cyclobutan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, potentially affecting various biochemical pathways. The cyclobutane ring provides structural rigidity, influencing the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoropyridin-2-YL)cyclobutan-1-amine: Similar structure but with the fluorine atom at the 3-position.
1-(5-Chloropyridin-2-YL)cyclobutan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Methylpyridin-2-YL)cyclobutan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(5-Fluoropyridin-2-YL)cyclobutan-1-amine is unique due to the presence of the fluorine atom at the 5-position, which significantly influences its chemical reactivity and biological activity. The combination of the cyclobutane ring and the fluorinated pyridine ring provides a distinctive structural framework that sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H11FN2 |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
1-(5-fluoropyridin-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H11FN2/c10-7-2-3-8(12-6-7)9(11)4-1-5-9/h2-3,6H,1,4-5,11H2 |
InChI Key |
OFIAVONDRUNMMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


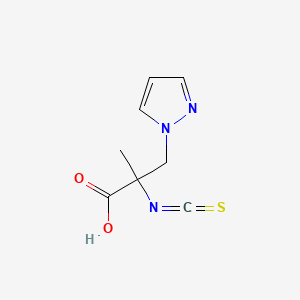
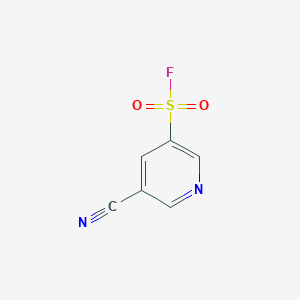
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B15311300.png)
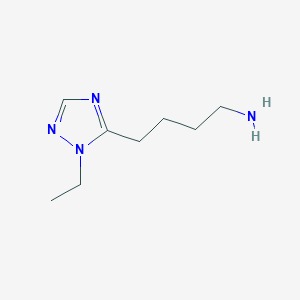
![3-[2-(Methylamino)ethyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B15311312.png)
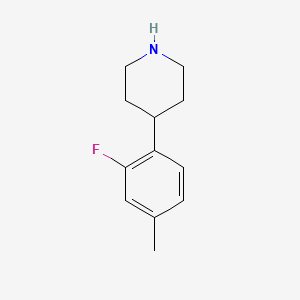
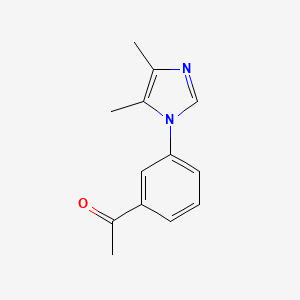
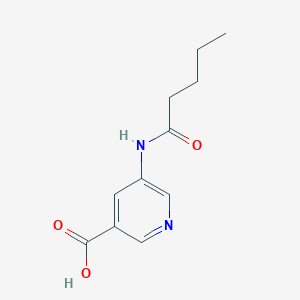
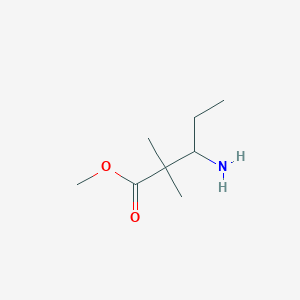
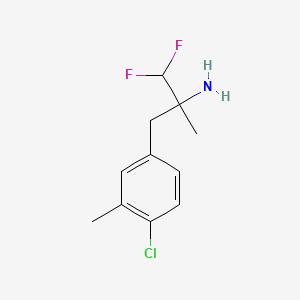
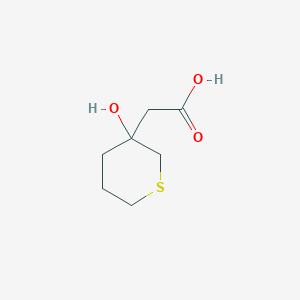
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15311379.png)
